molecular formula C23H17FN2O3S B298939 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B298939
M. Wt: 420.5 g/mol
InChI Key: NOBALLHARBCBCB-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ENMD-2076, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in preclinical models, and it has demonstrated promising results in inhibiting tumor growth and angiogenesis.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of several key signaling pathways that are involved in tumor growth and angiogenesis, including the Aurora A kinase, vascular endothelial growth factor receptor 2 (VEGFR2), and fibroblast growth factor receptor 1 (FGFR1) pathways. 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, induction of cell cycle arrest and apoptosis, and enhancement of the efficacy of other anticancer agents. 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments, including its potent inhibitory activity against tumor growth and angiogenesis, and its ability to enhance the efficacy of other anticancer agents. However, there are also some limitations to using 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, and the need for further studies to determine the optimal dosing and treatment regimens.

Future Directions

There are several future directions for the study of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the evaluation of its efficacy in clinical trials, the identification of biomarkers that can predict response to 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and the development of combination therapies that can enhance its efficacy. Further studies are also needed to determine the optimal dosing and treatment regimens for 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and to investigate its potential in the treatment of other types of cancer.

Synthesis Methods

The synthesis of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves several steps, including the reaction of 4-ethoxy-1-naphthaldehyde with malononitrile, followed by the reaction of the resulting compound with 2-fluorobenzaldehyde. The final step involves the reaction of the resulting compound with thiosemicarbazide to yield 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been optimized to ensure high yields and purity of the final compound.

Scientific Research Applications

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied in preclinical models, and it has shown potential in the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. In preclinical studies, 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has demonstrated potent inhibitory activity against tumor growth and angiogenesis. 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.

properties

Product Name

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C23H17FN2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H17FN2O3S/c1-2-29-20-12-11-14(15-7-3-4-8-16(15)20)13-17-21(27)25-23(30)26(22(17)28)19-10-6-5-9-18(19)24/h3-13H,2H2,1H3,(H,25,27,30)/b17-13+

InChI Key

NOBALLHARBCBCB-GHRIWEEISA-N

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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